molecular formula C17H17ClN2O4 B5864840 3-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide

3-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide

Cat. No. B5864840
M. Wt: 348.8 g/mol
InChI Key: QFXRKWBKODWJSV-UHFFFAOYSA-N
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Description

3-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide is a chemical compound that has gained significant attention in scientific research. It is a hydrazide derivative that has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 3-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide is not fully understood. However, it has been reported to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9 pathways. It has also been reported to inhibit cell proliferation by inducing cell cycle arrest at the G1 phase. Its antifungal activity has been attributed to its ability to inhibit ergosterol biosynthesis, while its antibacterial activity has been attributed to its ability to disrupt bacterial cell membrane integrity.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been reported to decrease the levels of reactive oxygen species and increase the levels of antioxidant enzymes in cancer cells. It has also been reported to decrease the levels of inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models.

Advantages and Limitations for Lab Experiments

3-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide has several advantages for lab experiments. It is easily synthesized through various methods and has been reported to exhibit potent anticancer, antifungal, antibacterial, and antiviral activities. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

Several future directions can be explored in the research of 3-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide. These include the development of more efficient synthesis methods, the investigation of its potential as a combination therapy with other anticancer drugs, the exploration of its potential as a therapeutic agent for other diseases, and the investigation of its potential toxicity in animal models.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research. It has been synthesized through various methods and has been reported to exhibit potent anticancer, antifungal, antibacterial, and antiviral activities. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 3-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide has been reported through various methods. One of the most common methods involves the reaction of 3,4-dimethoxybenzaldehyde with chloroacetyl chloride in the presence of sodium acetate to form 3-chloroacetyl-4-methoxybenzaldehyde. This intermediate is then reacted with hydrazine hydrate to form this compound.

Scientific Research Applications

3-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antifungal, antibacterial, and antiviral activities. Its anticancer activity has been attributed to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and liver cancer cells. Its antifungal activity has been reported against Candida albicans, while its antibacterial activity has been reported against Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

3-chloro-N'-[2-(3,4-dimethoxyphenyl)acetyl]benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-23-14-7-6-11(8-15(14)24-2)9-16(21)19-20-17(22)12-4-3-5-13(18)10-12/h3-8,10H,9H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXRKWBKODWJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NNC(=O)C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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